Tetrabromofluoresceinpotassiumsalt

Description

Contextualization of Tetrabromofluorescein potassium salt within Advanced Chemical Sciences

In the realm of advanced chemical sciences, Tetrabromofluorescein potassium salt is primarily recognized for its potential as a photosensitizer and organic catalyst. cookechem.comchemicalbook.com The highly conjugated π-electron system of the xanthene core, combined with the presence of heavy bromine atoms, facilitates efficient intersystem crossing to the triplet state upon photoexcitation. acs.org This characteristic is fundamental to its application in photoredox catalysis, a rapidly evolving field in organic synthesis that utilizes visible light to drive chemical reactions. researchgate.net The compound is classified under several chemical categories, including 6-membered heterocycles, pyrans, and xanthene dyes, highlighting its versatile structural features. cymitquimica.com

Significance of Tetrabromofluorescein potassium salt in Modern Academic Research

The significance of Tetrabromofluorescein potassium salt in contemporary academic research is intrinsically linked to the broader applications of tetrabromofluorescein derivatives. These compounds are valued for their strong absorption in the visible light spectrum, good water solubility, and biocompatibility. acs.org While much of the published research focuses on the disodium (B8443419) salt (Eosin Y), the underlying photochemistry is applicable to the potassium salt. Its role as a photosensitive organic catalyst has been noted in specific organic reactions, such as the photocatalytic, diastereoselective additions of 1-sulfoximidoyl-1,2-benziodoxoles to styrenes and in the stereoselective synthesis of 2-deoxyglycosides from glycals. cookechem.comchemicalbook.com These applications underscore its potential in constructing complex organic molecules under mild and environmentally benign conditions.

Current State of Knowledge and Research Gaps Pertaining to Tetrabromofluorescein potassium salt

The current body of knowledge on Tetrabromofluorescein potassium salt is largely consolidated from chemical supplier databases and general studies on tetrabromofluorescein dyes. While its fundamental chemical and physical properties are documented, there is a discernible gap in research that specifically investigates the unique contributions of the potassium counter-ion compared to its sodium counterpart. Detailed studies on its synthesis, photophysical properties under various conditions, and its efficacy in a broader range of photocatalytic reactions are limited. Furthermore, while its use in research laboratories is established, comprehensive studies detailing its performance and reaction kinetics in comparison to other photoredox catalysts are scarce. calpaclab.com

Purpose and Scope of the Comprehensive Research Outline for Tetrabromofluorescein potassium salt

This article aims to provide a structured overview of Tetrabromofluorescein potassium salt based on the currently available scientific information. The scope is strictly focused on its chemical identity, its context within advanced chemical sciences, its established and potential research applications, and the existing knowledge gaps. By adhering to this focused outline, this article serves as a foundational resource for researchers interested in exploring the untapped potential of this specific chemical compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Tetrabromofluorescein potassium salt.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₆Br₄K₂O₅ | cymitquimica.com |

| Molecular Weight | 724.08 g/mol | cymitquimica.com |

| CAS Number | 56897-54-2 | calpaclab.com |

| Appearance | Orange to Brown to Dark red powder to crystal | cymitquimica.com |

| Purity (as referenced) | >85.0% (HPLC) | cymitquimica.com |

Synonyms

Tetrabromofluorescein potassium salt is also known by several other names in the scientific literature and commercial catalogues.

| Synonym | Reference(s) |

| Dipotassium (B57713) 2-(2,4,5,7-Tetrabromo-3-Oxido-6-Oxo-Xanthen-9-Yl)Benzoate | cymitquimica.com |

| Eosin (B541160) Potassium | chemicalbook.com |

| 2',4',5',7'-Tetrabromo-3',6'-bis(potassiooxy)spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | chemicalbook.com |

| Eosine Yellowish-(YS), Dipotassium Salt | nih.gov |

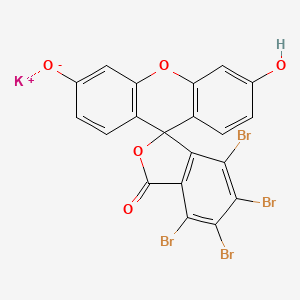

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H7Br4KO5 |

|---|---|

Molecular Weight |

686.0 g/mol |

IUPAC Name |

potassium;4,5,6,7-tetrabromo-6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-olate |

InChI |

InChI=1S/C20H8Br4O5.K/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20;/h1-6,25-26H;/q;+1/p-1 |

InChI Key |

MPUZPIJKULVWHK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)O4)C=CC(=C3)[O-].[K+] |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Synthetic Approaches for Tetrabromofluoresceinpotassiumsalt

Established Synthetic Routes for Tetrabromofluorescein Potassium Salt: A Review of Methodologies

The traditional synthesis of tetrabromofluorescein, the precursor to the potassium salt, involves the bromination of fluorescein (B123965). youtube.comresearchgate.net This foundational method has been the subject of various refinements aimed at improving efficiency and product quality.

Conventional Reaction Pathways and Optimization Strategies

The most common pathway for synthesizing tetrabromofluorescein is the direct bromination of fluorescein using elemental bromine in a suitable solvent, such as ethanol (B145695). youtube.com The reaction proceeds through the substitution of hydrogen atoms on the xanthene ring with bromine atoms. Initially, dibromofluorescein (B1618816) is formed, which is highly soluble in alcohol. As more bromine is added, the fully substituted tetrabromofluorescein precipitates out of the solution due to its insolubility in the alcohol medium. youtube.com

Optimization strategies often focus on controlling the reaction conditions to maximize the yield and purity of the final product. Key parameters that are manipulated include the stoichiometry of the reactants, reaction temperature, and the choice of solvent. For instance, carrying out the bromination at a controlled temperature can help to minimize the formation of over-brominated or other side products. youtube.com

Another established method is electrosynthesis, where bromine is generated in situ from the electrolysis of a bromide salt, such as potassium bromide. pixel-online.net This approach offers a safer alternative to handling elemental bromine directly and allows for precise control over the amount of brominating agent produced. The in-situ generated bromine reacts immediately with fluorescein, leading to the formation of tetrabromofluorescein. pixel-online.net

A specific example of a conventional synthesis involves the treatment of tetrabromophthalic anhydride (B1165640) with resorcinol (B1680541) in methanesulfonic acid to produce tetrabromofluorescein. google.com

Table 1: Comparison of Conventional Synthesis Methods

| Method | Reagents | Key Features |

| Direct Bromination | Fluorescein, Elemental Bromine, Ethanol | Exothermic reaction; product precipitates from solution. youtube.com |

| Electrosynthesis | Fluorescein, Potassium Bromide, Sodium Bicarbonate | In-situ generation of bromine; offers safety advantages. pixel-online.net |

| From Anhydride | Tetrabromophthalic Anhydride, Resorcinol, Methanesulfonic Acid | A multi-step process involving condensation. google.com |

Influence of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of tetrabromofluorescein potassium salt are highly dependent on several reaction parameters.

Solvent: The choice of solvent is critical. While ethanol is commonly used for direct bromination, youtube.com other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to be effective in certain photocatalytic reactions involving eosin (B541160) Y, suggesting their potential utility in its synthesis as well. scholarlinkinstitute.orgacs.org The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and product isolation. For instance, in some photocatalytic applications, apolar THF and polar protic methanol (B129727) resulted in lower yields compared to DMF. scholarlinkinstitute.org

pH: The pH of the reaction medium can significantly impact the synthesis, particularly in aqueous or partially aqueous systems. Eosin Y can exist in different ionic forms depending on the pH, which can affect its solubility and reactivity. scirp.orgmdpi.combeilstein-journals.org For instance, in the electrosynthesis of eosin, a sodium bicarbonate buffer is used to maintain a suitable pH for the reaction to proceed efficiently. researchgate.netpixel-online.net

Catalyst Loading: In photocatalytic syntheses where eosin Y itself acts as a catalyst, its concentration is a key parameter. Increasing the catalyst loading up to a certain point can enhance the reaction rate and yield. However, beyond an optimal concentration, further increases may not lead to significant improvements and could even be detrimental. acs.org

Light Source and Intensity: For photochemical synthesis methods, the wavelength and intensity of the light source are paramount. acs.orgnih.gov Eosin Y strongly absorbs in the green region of the visible spectrum, making green LEDs a common and efficient light source for its activation in photocatalytic reactions. acs.orgmdpi.com The reaction rate can often be tuned by varying the intensity of the light source. scholarlinkinstitute.orgacs.org

Table 2: Influence of Reaction Parameters on Eosin Y-mediated Reactions

| Parameter | Observation |

| Solvent | DMF often proves to be an excellent solvent choice. scholarlinkinstitute.org |

| Catalyst Loading | Increasing from 2 to 7.5 mol% significantly increased product yield. acs.org |

| Light Source | Green LED light is highly effective for activating Eosin Y. acs.org |

| pH | The ionic form and reactivity of Eosin Y are pH-dependent. scirp.orgmdpi.com |

Novel and Green Chemistry Approaches in Tetrabromofluorescein Potassium Salt Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This trend has also impacted the production of tetrabromofluorescein potassium salt and its applications.

Catalytic Transformations and Mechanistic Studies

Eosin Y is a highly effective organophotocatalyst, and its synthesis is intrinsically linked to its application in a wide array of catalytic transformations. scispace.comuni-regensburg.dersc.org These reactions are typically initiated by the absorption of visible light by eosin Y, which promotes it to an excited state. mdpi.comscispace.com From this excited state, it can participate in single-electron transfer (SET) processes, either by being oxidized or reduced, to generate reactive intermediates from organic substrates. scispace.com

Mechanistic studies have revealed that the photocatalytic cycle of eosin Y often involves its radical cation or radical anion. scispace.com For example, in an oxidative quenching cycle, the excited eosin Y donates an electron to a substrate, forming the eosin Y radical cation. This cation is then reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. rsc.org Conversely, in a reductive quenching cycle, the excited eosin Y accepts an electron from a substrate, generating the eosin Y radical anion, which then transfers the electron to another species to regenerate the ground-state catalyst. scispace.com

Sustainable Synthetic Strategies for Tetrabromofluorescein Potassium Salt Production

The principles of green chemistry are increasingly being applied to the synthesis and use of tetrabromofluorescein potassium salt. This includes the use of less hazardous reagents, milder reaction conditions, and the development of recyclable catalytic systems. frontiersin.orgresearchgate.net

Photochemical synthesis using visible light is inherently a green approach as it utilizes an abundant and non-toxic energy source. frontiersin.orgnih.gov The use of eosin Y as a metal-free photocatalyst is a significant advantage over expensive and potentially toxic transition-metal-based catalysts like ruthenium and iridium complexes. scispace.comrsc.org

Furthermore, strategies are being developed to immobilize eosin Y on solid supports, which facilitates its separation from the reaction mixture and allows for its recovery and reuse. mdpi.comnih.govacs.org This not only reduces waste but also improves the economic viability of the process.

Solid-Phase and Solution-Phase Synthetic Considerations for Tetrabromofluorescein Potassium Salt

Both solid-phase and solution-phase approaches have been explored for the synthesis and application of tetrabromofluorescein potassium salt.

In solution-phase synthesis , the reactants are dissolved in a suitable solvent, and the reaction proceeds in a homogeneous mixture. youtube.com This is the traditional method for synthesizing eosin Y and is widely used in many of its catalytic applications. scholarlinkinstitute.orgacs.org The primary advantage of solution-phase synthesis is the ease of mixing and the potential for high reaction rates. However, the separation of the product and catalyst from the solvent and unreacted starting materials can be challenging and may require purification steps like chromatography. acs.org

Solid-phase synthesis involves attaching the eosin Y molecule to a solid support, such as a polymer resin or silica (B1680970) gel. researchgate.netnih.govresearchgate.netconicet.gov.ar This approach has gained considerable attention as it simplifies the purification process, as the supported catalyst can be easily removed from the reaction mixture by filtration. mdpi.com Moreover, the immobilized catalyst can often be reused for multiple reaction cycles, making the process more sustainable and cost-effective. acs.orgresearchgate.net

For example, eosin Y has been successfully immobilized on Merrifield resin and used as a heterogeneous photocatalyst. researchgate.netresearchgate.net Another approach involves binding eosin Y to silica gel modified with an appropriate linker. conicet.gov.ar While solid-phase synthesis offers significant advantages in terms of catalyst recovery and reuse, challenges such as potential leaching of the catalyst from the support and reduced catalytic activity compared to the homogeneous counterpart need to be addressed. researchgate.net

Table 3: Comparison of Solution-Phase and Solid-Phase Approaches

| Feature | Solution-Phase | Solid-Phase |

| Catalyst State | Homogeneous (dissolved) | Heterogeneous (immobilized) |

| Purification | Often requires chromatography or extraction acs.org | Simple filtration mdpi.com |

| Catalyst Reusability | Difficult | Generally straightforward acs.orgresearchgate.net |

| Potential Issues | Product isolation challenges | Catalyst leaching, reduced activity researchgate.net |

Scalability and Process Intensification Research in Tetrabromofluorescein potassium salt Manufacturing

The industrial production of Tetrabromofluorescein potassium salt faces the common chemical industry challenges of scaling up laboratory procedures to large-volume manufacturing while maintaining product quality, minimizing costs, and improving sustainability. Research in this area is heavily focused on Process Intensification (PI) , which involves developing novel apparatuses and techniques to create substantially smaller, cleaner, and more energy-efficient technologies. frontiersin.orgchimia.ch

Continuous Flow Manufacturing:

Continuous flow processing is a cornerstone of PI, offering significant advantages over traditional batch manufacturing for dye synthesis. mdpi.com In a continuous flow setup, reactants are continuously pumped through a reactor where the reaction occurs, and the product is continuously collected. For photochemical processes involving Eosin Y, this method is particularly advantageous. mdpi.comrsc.org

The benefits of using continuous flow for reactions involving Eosin Y as a photocatalyst have been well-documented, showing marked improvements in reaction speed and control. frontiersin.org

| Parameter | Batch Process | Continuous Flow Process | Source(s) |

| Reaction Time | 18 hours | 45 minutes | mdpi.com |

| Productivity | Lower | Increased by an order of magnitude | vapourtec.com |

| Irradiation | Inhomogeneous, light penetration issues | Homogeneous and controlled irradiation | mdpi.com |

| Byproducts | Higher formation | Significantly less byproduct formation | mdpi.com |

| Scalability | Difficult, requires larger vessels | Achieved via "numbering-up" or increasing flow rate | mdpi.comresearchgate.net |

This table presents comparative data for processes utilizing Eosin Y, demonstrating the advantages of continuous flow as a process intensification strategy.

Microreactor Technology:

Microreactors, with their small channel dimensions (typically sub-millimeter), represent a significant leap in process intensification. chimia.ch They provide superior heat and mass transfer, which prevents the formation of concentration gradients and hotspots, leading to more reliable and controlled reactions. chimia.ch

For dye and pigment synthesis, microreactor technology has been shown to yield products of higher and more consistent quality compared to batch scale-ups. researchgate.net Pilot plants using multi-stage microreactor systems have been successfully developed for the continuous synthesis of azo-pigments, demonstrating the industrial viability of this technology. researchgate.net The development of 3D-printed microreactors offers a flexible and low-cost way to design and scale up photochemical reactors for dyes like Eosin Y. acs.org

Immobilized Catalysts for Industrial Use:

A significant challenge in scaling up catalytic processes is the separation of the catalyst from the product stream. To address this, research has focused on immobilizing Eosin Y on solid supports, such as polymer resins. researchgate.netnih.gov This "heterogenization" allows the catalyst to be easily filtered out and reused, which is crucial for cost-effective and environmentally friendly industrial production. nih.gov These solid-supported catalysts can be packed into fixed-bed reactors, which are ideal for continuous flow manufacturing. This approach has been successfully demonstrated on a 20-gram scale, proving its reliability and reproducibility for potential industrial application. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Elucidation of Tetrabromofluoresceinpotassiumsalt

High-Resolution Spectroscopic Techniques Applied to Tetrabromofluoresceinpotassiumsalt

High-resolution spectroscopy is crucial for the detailed characterization of complex organic molecules like Tetrabromofluorescein potassium salt. nih.govojp.govrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) offer complementary insights into the molecular structure, connectivity, and functional groups present in the compound. ojp.govmdpi.comresearchgate.net

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure of Tetrabromofluorescein potassium salt in solution and in the solid state. rsc.org It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for detailed structural assignments. unica.it

One-dimensional (1D) NMR, particularly ¹H NMR, is routinely used for the initial characterization of Tetrabromofluorescein potassium salt, often referred to as Eosin (B541160) Y in literature. nih.govmdpi.com The ¹H NMR spectrum of the dipotassium (B57713) salt of Eosin Y, recorded in deuterated acetonitrile (B52724) (CD₃CN), shows a complex pattern of signals due to the equilibrium between its open and closed (spiro) forms. mdpi.com Specific proton chemical shifts have been assigned, providing a fingerprint of the molecule's aromatic and xanthene core protons. nih.govmdpi.com For instance, a study investigating the interaction between Eosin Y and caffeine (B1668208) provided detailed ¹H-NMR peak assignments in a deuterated phosphate (B84403) buffer. nih.gov

| Proton Assignment | Chemical Shift (ppm) in CD₃CN mdpi.com | Chemical Shift (ppm) in Deuterated Phosphate Buffer nih.gov |

|---|---|---|

| a + b | - | 7.47 (s) |

| c | - | 7.17 (d) |

| d | - | 7.60 (t) |

| e | - | 7.66 (t) |

| f | - | 7.80 (d) |

| Aromatic/Xanthene Protons | 8.10 (d, J = 7.9 Hz, 1H), 8.07 (d, J = 7.4 Hz, 0.5H), 7.54 (t, J = 6.9 Hz, 1H), 7.51–7.45 (m, 2H), 7.13–7.09 (m, 3.5H), 6.75 (d, J = 9.4 Hz, 0.5H), 6.30 (d, J = 9.4 Hz, 0.5H) | - |

To overcome the complexity and spectral overlap in 1D spectra, two-dimensional (2D) NMR techniques are employed. unica.ituni-regensburg.de Correlation Spectroscopy (COSY) helps establish proton-proton (¹H-¹H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (¹H-¹³C). unica.ituni-regensburg.de The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular framework. unica.ituni-regensburg.de These 2D NMR methods have been successfully used to confirm the structure of Eosin Y derivatives, for example, by confirming that alkylation occurs at the carboxylate function rather than the phenoxide group through the observation of a correlation peak between specific protons and carbons in the HMBC spectrum. unica.it

Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of Tetrabromofluorescein potassium salt in its crystalline or powdered form. mdpi.com Unlike solution NMR, ssNMR spectra are complicated by broad lines resulting from anisotropic interactions. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions and achieve higher resolution. mdpi.comvub.be

For potassium salts, ³⁹K ssNMR can provide direct insight into the coordination environment of the potassium cation. pascal-man.com Although challenging due to the low gyromagnetic ratio and quadrupolar nature of the ³⁹K nucleus, studies at high magnetic fields (up to 21 T) can resolve the effects of quadrupolar and chemical shift tensors, offering details about the local structure around the potassium ion. pascal-man.com Furthermore, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard ssNMR technique used to obtain high-resolution carbon spectra of solid organic materials, which can differentiate between crystalline and amorphous regions within the sample. mdpi.com For complex biomaterials, ¹H-detected ssNMR methods are increasingly used to enhance sensitivity and study molecular structure even in complex environments like cell membranes. nih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. ojp.govscribd.com These methods are highly sensitive to the specific chemical bonds and functional groups within Tetrabromofluorescein potassium salt, providing a characteristic "molecular fingerprint". mdpi.comrtilab.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. rtilab.combruker.com It is a powerful tool for identifying the functional groups present in Tetrabromofluorescein potassium salt. nih.gov The FT-IR spectrum of Eosin Y powder exhibits characteristic vibrational peaks corresponding to its carboxyl and phenyl groups. researchgate.net For example, symmetric vibrations of the carboxyl group and the phenyl group have been observed around 1422 cm⁻¹ and 1465 cm⁻¹, respectively. researchgate.net The technique is also sensitive to intermolecular interactions; changes in the hydroxyl peak, for instance, can indicate hydrogen bonding to other surfaces or molecules. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~2964 | C-H stretching vibration | akademeia.ca |

| ~1730-1753 | Antisymmetric stretching of C=O group (carboxyl) | researchgate.netakademeia.ca |

| ~1665 | Carbonyl (C=O) stretching of an amide group (in derivatives) | researchgate.net |

| ~1618-1636 | Antisymmetric stretching of C=C group | akademeia.ca |

| ~1465 | Phenyl group vibration | researchgate.net |

| ~1422 | Symmetric vibration of carboxyl group | researchgate.net |

| ~1090 | Si-O-Si stretching (in composites) | nih.gov |

| 586-632 | Fe-O stretching vibration (in composites) | nih.gov |

Raman spectroscopy provides complementary information to FT-IR. ojp.gov It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. ojp.gov Raman is particularly advantageous for studying aqueous solutions and for detecting non-polar bonds. ojp.gov

The Raman spectrum of Eosin Y is characterized by intense bands related to the xanthene core. mdpi.com Studies have shown that upon conjugation of Eosin Y to other structures, such as polyoxometalates, significant shifts occur in the Raman bands. For example, bands related to the xanthene core can shift from 1503 cm⁻¹ in the free dye to 1522 cm⁻¹ in a conjugated form, indicating a rearrangement of electron density. mdpi.com This sensitivity makes Raman spectroscopy an excellent tool for monitoring chemical reactions and conformational changes. mdpi.comnepjol.info However, the inherent fluorescence of Eosin Y can interfere with the weaker Raman signal, often necessitating the use of FT-Raman spectroscopy with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. ojp.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For Tetrabromofluorescein potassium salt, the UV-Vis spectrum is dominated by an intense absorption band in the visible region, which is responsible for its characteristic red color. This absorption is attributed to the π-π* transition within the extensive conjugated system of the xanthene core.

The position and intensity of the absorption maximum (λmax) are sensitive to the molecular environment, particularly the solvent and pH. beilstein-journals.orgscirp.org In aqueous solutions, the dianionic form of the dye is predominant at neutral or basic pH and exhibits a strong absorption peak around 517-523 nm. scirp.orgnih.gov The polycyclic aromatic chromophore's conjugation is responsible for this intense peak. scirp.orgresearchgate.net In acidic conditions (e.g., pH 2), the protonation of the molecule disrupts the conjugated system, leading to a significant decrease in absorbance in the visible region. researchgate.net Studies in different solvents also show shifts in the absorption maximum, for instance, in acetonitrile with trifluoroacetic acid, the dye shows significant absorption between 465-470 nm. mdpi.com In addition to the main visible peak, weaker absorption bands are observed in the UV region. scirp.org

Table 1: UV-Vis Absorption Maxima of Tetrabromofluorescein Anion in Various Conditions

| Wavelength (λmax) | Solvent/Condition | Reference |

|---|---|---|

| 517 nm | Aqueous solution | scirp.org |

| 523 nm | Monomer solution | nih.gov |

| 465-470 nm | Acetonitrile/TFA | mdpi.com |

| 342 nm | Aqueous solution | scirp.org |

| 301 nm | Aqueous solution | scirp.org |

Fluorescence and Luminescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by analyzing the light emitted after electronic excitation. The tetrabromofluorescein anion is highly fluorescent, a property that is also strongly dependent on its environment. When excited, it emits light in the green-yellow region of the spectrum.

The fluorescence emission maximum is typically observed at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). For example, excitation at 520 nm in water results in an emission maximum at 555 nm. acs.org In another study, excitation at 305 nm produced a strong fluorescence emission at 544 nm. rsc.org The pH of the solution plays a critical role; the dianionic form, prevalent at pH values above 3.8, is highly fluorescent due to its extended conjugated π-system. rsc.orgresearchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, varies significantly with the solvent. It is relatively low in water but increases substantially in alcoholic solvents like methanol (B129727) and ethanol (B145695). acs.org This suggests that non-radiative decay pathways are more prominent in aqueous environments. It has been noted that in the solid-state, salts of eosin exhibit no observable emission. mdpi.com

Table 2: Photophysical Properties of Tetrabromofluorescein Anion

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Fluorescence Emission Max (λem) | 544 nm | Excitation at 305 nm | rsc.org |

| Fluorescence Emission Max (λem) | 555 nm | Excitation at 520 nm (in water) | acs.org |

| Fluorescence Quantum Yield (ΦF) | 0.15 - 0.22 | Water | acs.org |

| Fluorescence Quantum Yield (ΦF) | 0.44 - 0.63 | Methanol | acs.org |

Mass Spectrometry-Based Characterization of Tetrabromofluoresceinpotassiumsalt and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. For Tetrabromofluorescein potassium salt (C₂₀H₆Br₄K₂O₅), HRMS would be the definitive technique to confirm its molecular formula. The theoretical exact mass can be calculated from the sum of the exact masses of its constituent isotopes. This high level of accuracy allows for unambiguous differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify it or elucidate its structural details. For Tetrabromofluorescein potassium salt, an MS/MS experiment would involve isolating the molecular ion (or a specific adduct) and inducing fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions would provide valuable information about the connectivity of the atoms within the xanthene core and the positions of the bromine and potassium atoms, confirming the compound's structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large, non-volatile molecules such as polymers, proteins, and other macromolecules. In the context of Tetrabromofluorescein potassium salt, MALDI-TOF would be the method of choice if the dye were conjugated to a polymer or biopolymer. The dye would act as a tag, and the MALDI-TOF analysis would provide the molecular weight distribution of the resulting macromolecular species. This is crucial in fields like materials science and biochemistry for characterizing dye-labeled polymers or proteins.

X-ray Diffraction Studies of Tetrabromofluoresceinpotassiumsalt

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid. This technique can reveal detailed structural information, including bond lengths, bond angles, and crystal packing.

For a crystalline sample of Tetrabromofluorescein potassium salt, XRD analysis would provide the definitive solid-state structure. While the crystal structures of related compounds, such as bridged eosin Y derivatives and other fluorescein (B123965) salts, have been reported, specific and detailed crystallographic data for Tetrabromofluorescein potassium salt is not widely available in the surveyed literature. mdpi.comrsc.org Such a study would be invaluable for understanding the intermolecular interactions, including the coordination of the potassium ions and the packing of the dye molecules in the crystal lattice, which can influence the solid-state optical and material properties.

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Tetrabromofluorescein potassium salt | C₂₀H₆Br₄K₂O₅ |

| Eosin Y (disodium salt) | C₂₀H₆Br₄Na₂O₅ |

| Fluorescein | C₂₀H₁₂O₅ |

| Methanol | CH₄O |

| Ethanol | C₂H₆O |

| Acetonitrile | C₂H₃N |

| Trifluoroacetic acid | C₂HF₃O₂ |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. intertek.com This technique involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to construct an electron density map of the molecule, from which the precise coordinates of each atom can be determined.

For Tetrabromofluorescein potassium salt, obtaining a suitable single crystal is the first and often most challenging step. The crystallization process can be influenced by factors such as solvent, temperature, and the presence of impurities. nih.gov Once a suitable crystal is obtained, SC-XRD analysis would yield critical data, including:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the crystal's symmetry.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry.

Representative Crystallographic Data for a Related Fluorescein Salt

While data for the specific potassium salt of tetrabromofluorescein is not provided in the search results, the following table illustrates the type of information that would be obtained from a single-crystal X-ray diffraction study of a related fluorescein salt, as presented in a study on fluorescein cocrystals and salts. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.890(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1895.0(13) |

| Z | 4 |

Note: This data is for a different fluorescein salt and is presented for illustrative purposes only.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a "fingerprint" of the crystalline phases present in the sample. psi.ch

In the context of Tetrabromofluorescein potassium salt, PXRD is crucial for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can confirm the identity of the compound.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They can have different physical properties, such as solubility and stability. PXRD can identify and distinguish between different polymorphic forms. intertek.com

Crystallinity Assessment: PXRD can determine the degree of crystallinity of a sample, distinguishing between crystalline and amorphous (non-crystalline) material.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the PXRD pattern.

Studies on related compounds, such as Eosin Y (the disodium (B8443419) salt of tetrabromofluorescein), have shown that these materials can exist in an amorphous state, particularly in thin films. acs.org An amorphous form would not produce sharp diffraction peaks but rather a broad halo in the PX-ray diffractogram. The investigation of Tetrabromofluorescein potassium salt by PXRD would reveal whether it exists as a stable crystalline form or if it is prone to polymorphism or amorphicity under different preparation and storage conditions.

Hypothetical Powder X-ray Diffraction Data for Different Crystalline Phases

A PXRD experiment would generate a plot of intensity versus the diffraction angle (2θ). Different polymorphs would exhibit distinct patterns.

| Phase | Characteristic 2θ Peaks (°) |

| Polymorph A | 10.5, 15.2, 21.8, 25.0, 28.4 |

| Polymorph B | 11.0, 16.5, 20.3, 26.1, 29.8 |

| Amorphous | Broad halo centered around 25 |

Note: This table is hypothetical and for illustrative purposes to show how different phases would be represented in PXRD data.

Integrated Spectroscopic Data Analysis and Chemometrics for Tetrabromofluoresceinpotassiumsalt

The complexity of chemical systems often requires the integration of data from multiple spectroscopic techniques, coupled with advanced statistical methods known as chemometrics, to extract meaningful information. acs.orgstrath.ac.uk For Tetrabromofluorescein potassium salt, an integrated approach combining techniques like UV-Vis absorption, fluorescence spectroscopy, and infrared spectroscopy with chemometric analysis can provide a deeper understanding of its properties.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful tools for analyzing large and complex datasets. nih.gov In the context of fluorescein dyes, chemometrics has been used to:

Determine Overlapping pKa Values: The ionization constants (pKa) of fluorescein derivatives can be determined from spectroscopic data collected at different pH values, even when the spectral changes for different protonation steps overlap. acs.org

Resolve Mixtures of Fluorophores: In biological or environmental samples, multiple fluorescent species may be present. Chemometric methods can be used to deconvolve the overlapping spectra and quantify the concentration of each component. nih.gov

Analyze Dye-Molecule Interactions: The binding of dyes like Tetrabromofluorescein potassium salt to other molecules, such as proteins or DNA, can be studied by monitoring the changes in their spectroscopic signatures and analyzing the data with chemometric models.

For instance, a study involving the analysis of mixtures of fluorescent dyes could employ a chemometric technique like Parallel Factor Analysis (PARAFAC) to decompose the complex excitation-emission matrices into the individual spectral profiles and concentration profiles of each dye. pdx.edu This approach would be highly valuable for studying the behavior of Tetrabromofluorescein potassium salt in real-world applications where it might be part of a complex mixture.

By integrating data from various spectroscopic sources and applying sophisticated chemometric analysis, a comprehensive model of the physicochemical behavior of Tetrabromofluorescein potassium salt can be developed. This integrated approach provides insights that are often unattainable from the analysis of a single spectroscopic technique alone.

Theoretical and Computational Chemistry Research on Tetrabromofluoresceinpotassiumsalt

Quantum Chemical Calculations for Electronic Structure and Reactivity of Tetrabromofluoresceinpotassiumsalt

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules like Tetrabromofluorescein potassium salt. These methods allow researchers to model the molecule's behavior at the electronic level, providing a deep understanding of its geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the various forms of Eosin (B541160) Y, including its dianionic state, which is the relevant form of the potassium salt in many applications.

DFT calculations are used to determine the optimized molecular geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. These studies have shown that the xanthene core of the molecule is largely planar, with the phenyl ring oriented at a significant angle to this plane. The bromine atoms, being heavy and electron-rich, significantly influence the electronic distribution and geometry of the molecule.

First-principles density functional theory (DFT) calculations have been employed to investigate the molecular geometry and electronic structure of Eosin Y. The ground-state molecular geometries are often optimized using functionals like the generalized gradient approximation (GGA) of PW91. researchgate.net Such calculations provide detailed information about the spatial arrangement of atoms.

| Parameter | Description |

| Functional | A key component of DFT that approximates the exchange-correlation energy. Common functionals used for Eosin Y studies include B3LYP and PW91. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. Examples include 6-31G* and def2-TZVPD. |

| Solvent Model | A method to simulate the effect of a solvent on the molecule's properties, such as the Polarizable Continuum Model (PCM). |

DFT calculations also provide insights into the electronic properties of Tetrabromofluorescein potassium salt. By calculating the distribution of electron density, researchers can identify regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.net Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity and its electronic absorption properties.

Frontier orbital analysis is a critical component of computational studies on Tetrabromofluorescein potassium salt. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and its electronic transition energy. researchgate.net

In Eosin Y, the HOMO is typically localized on the electron-rich xanthene core, while the LUMO is also distributed across this conjugated system. The presence of the electron-withdrawing bromine atoms and the carboxylate group influences the energies of these orbitals. DFT calculations are used to precisely calculate the energies of the HOMO, LUMO, and the resulting energy gap. These calculations have shown that the electronic properties, including the HOMO-LUMO gap, can be tuned by modifying the molecular structure. acs.org

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and the energy of the lowest electronic transition. |

Molecular Dynamics Simulations of Tetrabromofluoresceinpotassiumsalt Systems

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. These simulations are particularly useful for studying Tetrabromofluorescein potassium salt in solution and in condensed phases, where intermolecular interactions play a crucial role.

Interactions in Solution and Condensed Phases

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A "force field," which is a set of empirical energy functions and parameters, is used to describe the interactions between atoms. nih.govwikipedia.org For Tetrabromofluorescein potassium salt in solution, the force field would include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces) between the dye molecule and the solvent molecules (e.g., water).

These simulations can reveal how the solvent molecules arrange themselves around the dye, a phenomenon known as solvation. Understanding the solvation structure is important as it can significantly affect the dye's properties, including its absorption and emission spectra. MD simulations have been used to study the aggregation of various organic dye molecules in solution, providing insights into the forces driving this process. nih.gov

Simulation of Aggregation and Self-Assembly Phenomena

Tetrabromofluorescein potassium salt molecules have a tendency to aggregate, or clump together, in solution, especially at higher concentrations. This aggregation can have a significant impact on its photophysical properties and performance in applications. The formation of H-aggregates, where the molecules stack face-to-face, has been observed and studied. wm.edu

MD simulations are a powerful tool to investigate the mechanisms of aggregation and self-assembly at the molecular level. By simulating a system containing multiple dye molecules in a solvent, researchers can observe how they come together, the preferred orientations in the aggregates, and the stability of these assemblies. These simulations can help to understand the role of different intermolecular forces, such as pi-pi stacking between the aromatic rings and electrostatic interactions, in driving the aggregation process. Atomistic level molecular dynamics simulations, for instance using the AMBER program, have been employed to study the aggregation of organic dyes. nih.gov

Computational Spectroscopic Prediction and Interpretation for Tetrabromofluoresceinpotassiumsalt

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are extensively used to predict and interpret the spectroscopic properties of molecules like Tetrabromofluorescein potassium salt. These calculations can provide valuable insights into the electronic transitions that give rise to the molecule's characteristic color and fluorescence.

TD-DFT is used to calculate the excited states of the molecule, providing information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. Computational studies have shown that the absorption spectrum of Eosin Y is highly dependent on its protonation state. mdpi.com Different forms, such as the dianion, monoanion, neutral quinonoid, and neutral lactone, exhibit distinct absorption maxima.

A study employing TD-DFT calculated the absorption maxima for these different forms, providing a theoretical basis for interpreting experimental spectra. iphy.ac.cn These theoretical predictions can be compared with experimental measurements to confirm the presence of different species in solution and to understand how the environment influences the spectroscopic properties. iphy.ac.cn

| Form of Eosin Y | Calculated Absorption Maximum (nm) iphy.ac.cn |

| Dianion | 506 |

| Monoanion | 512 |

| Neutral Quinonoid | 443 |

| Neutral Lactone | 288 |

By simulating the UV-Vis spectra, researchers can assign specific absorption bands to particular electronic transitions within the molecule. For Tetrabromofluorescein potassium salt, the strong absorption in the visible region is typically due to a π-π* transition localized on the conjugated xanthene system. These computational studies are crucial for the rational design of new dyes with tailored spectroscopic properties for specific applications.

Applications of Tetrabromofluoresceinpotassiumsalt in Advanced Materials Science

Integration of Tetrabromofluorescein Potassium Salt into Functional Polymeric and Composite Materials

The incorporation of Tetrabromofluorescein potassium salt into polymeric and composite matrices is a key area of investigation aimed at creating materials with enhanced optical properties and functionalities. This integration can impart fluorescence to otherwise non-luminescent polymers, enabling their use in sensing, imaging, and as optical markers in various industrial products.

Synthesis and Characterization of Tetrabromofluorescein Potassium Salt-Polymer Conjugates

The synthesis of polymer conjugates involving Tetrabromofluorescein potassium salt typically involves chemical methods that covalently bond the dye to the polymer backbone or as a pendant group. Characterization of these conjugates is crucial to confirm the successful incorporation of the dye and to understand the resulting material's structure and properties.

Synthesis Methods:

Copolymerization: Monomers containing the Tetrabromofluorescein moiety can be copolymerized with other monomers to create a polymer chain with integrated dye molecules.

Post-polymerization Modification: Existing polymers with reactive functional groups can be chemically modified to attach Tetrabromofluorescein potassium salt.

Characterization Techniques:

Spectroscopic Analysis: Techniques such as UV-Vis and fluorescence spectroscopy are employed to confirm the presence of the dye in the polymer and to study its photophysical properties within the matrix.

Structural Analysis: Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the covalent linkages between the dye and the polymer.

Molecular Weight Determination: Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity of the resulting polymer conjugates.

Studies on the Influence of Tetrabromofluorescein Potassium Salt on Material Properties

The introduction of Tetrabromofluorescein potassium salt into a polymer matrix can significantly influence the material's properties beyond just imparting fluorescence. Researchers have investigated its effects on the thermal, mechanical, and optical characteristics of the host material.

Key Research Findings:

Optical Properties: The primary influence is the introduction of strong absorption and emission characteristics, making the materials suitable for applications requiring fluorescence. chemimpex.com

Thermal Stability: The thermal stability of the polymer can be altered by the incorporation of the dye. The bulky and rigid structure of the Tetrabromofluorescein molecule may enhance the thermal resistance of the polymer in some cases.

Mechanical Properties: The mechanical strength and flexibility of the polymer can be affected by the presence of the dye molecules, which can act as either reinforcing agents or plasticizers depending on the interaction with the polymer chains.

Tetrabromofluorescein Potassium Salt in Nanomaterials and Nanocomposite Research

The integration of Tetrabromofluorescein potassium salt into the realm of nanotechnology has opened up new avenues for the development of advanced nanomaterials and nanocomposites with unique optical and electronic properties.

Fabrication of Nanostructures Incorporating Tetrabromofluorescein Potassium Salt

Various methods have been explored to fabricate nanostructures that incorporate Tetrabromofluorescein potassium salt. These methods aim to control the size, shape, and distribution of the dye within the nanostructure to optimize its performance.

Fabrication Techniques:

Doping: Nanoparticles, such as silica (B1680970) or polymer nanoparticles, can be doped with Tetrabromofluorescein potassium salt during their synthesis.

Surface Functionalization: The surface of pre-synthesized nanoparticles can be functionalized with the dye, allowing for precise control over the location of the fluorescent molecules.

Self-Assembly: Molecular self-assembly techniques can be employed to create well-defined nanostructures where Tetrabromofluorescein potassium salt molecules are integral components.

Exploration of Quantum Effects and Surface Interactions

At the nanoscale, the photophysical properties of Tetrabromofluorescein potassium salt can be influenced by quantum confinement effects and interactions with the surface of the nanomaterial. These effects can lead to phenomena such as altered fluorescence lifetimes, quantum yields, and emission wavelengths. The study of these interactions is crucial for designing nanomaterials with tailored optical responses.

Photonic and Optoelectronic Material Development Using Tetrabromofluorescein Potassium Salt

The strong fluorescence and photosensitive nature of Tetrabromofluorescein potassium salt make it a candidate for use in the development of photonic and optoelectronic materials. calpaclab.com Its ability to absorb and emit light efficiently is a key characteristic for these applications.

Potential Applications in Photonics and Optoelectronics:

Research into Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence of tetrabromofluorescein and its derivatives makes them prime candidates for the development of advanced fluorescent materials. chemimpex.com These dyes are part of the xanthene family, which is known for high quantum yields. Upon excitation by visible light (typically around 520-530 nm), the molecule exhibits intense fluorescence. mfa.orgmdpi.com This light-emitting property is central to its use in materials science. chemimpex.com

In the field of organic electronics, fluorescein (B123965) derivatives have been utilized as active components in devices like organic light-emitting diodes (OLEDs). acs.org Research has investigated dyes such as eosine for photophysical phenomena like dual fluorescence, which is relevant for OLED applications. researchgate.net The performance of such organic optoelectronic devices is significantly influenced by the energy levels of the electron donor and acceptor molecules, and the tunable structure of fluorescein derivatives allows for the fine-tuning of these properties. acs.org The core structure's ability to undergo rapid intersystem crossing from the excited singlet state to a reactive triplet state is a key characteristic exploited in photoredox catalysis, which shares mechanistic principles with the function of some OLED materials. mdpi.comnih.gov

Table 1: Photophysical Properties of Eosin (B541160) Y (Tetrabromofluorescein Salt)

| Property | Value | Source(s) |

|---|---|---|

| Maximum Absorption (λmax) | ~520-539 nm | mfa.orgmdpi.com |

| Maximum Emission (λem) | ~540 nm | mfa.org |

| Molar Extinction Coefficient (ε) | 60,803 M⁻¹ cm⁻¹ | mdpi.com |

Application in Optical Sensors and Imaging Probes

The intense fluorescence of tetrabromofluorescein salts and its sensitivity to the local environment make them effective as optical sensors and imaging probes. chemimpex.com For instance, the fluorescence of Eosin Y can be quenched or enhanced by the presence of certain molecules, forming the basis of a sensing mechanism. A spectrofluorimetric method was developed for the determination of the antidiabetic drug Alogliptin, which was found to suppress the native fluorescence of Eosin Y. nih.gov The change in relative fluorescence intensity was directly proportional to the drug's concentration. nih.gov

In biomedical imaging, Eosin Y's ability to stain biological structures is well-established in histology. dcfinechemicals.com This principle is extended to advanced imaging where the dye or its derivatives are functionalized to target specific cells or tissues. mdpi.com The development of fluorescein derivatives modified with recognition sites, such as phenylboronic acid esters, has led to probes capable of detecting biologically relevant molecules like hydrogen peroxide (H2O2). mdpi.com Furthermore, the bromine atoms on the tetrabromofluorescein structure provide handles for further chemical modification, allowing for the creation of new derivatives with unique pH-dependent fluorescence or for use in cross-coupling reactions to build more complex sensors. mdpi.com

Surface Chemistry and Interface Studies of Tetrabromofluoresceinpotassiumsalt

The interaction of tetrabromofluorescein potassium salt with surfaces is critical for its application in heterogeneous systems, such as dye-sensitized solar cells and supported catalysts. The molecule's carboxyl group is a key anchor for binding to metal oxide surfaces. acs.org

Adsorption and Binding Phenomena on Solid Surfaces

The adsorption of tetrabromofluorescein (as Eosin Y) onto nanocrystalline titanium dioxide (TiO2), a common semiconductor in photovoltaics, has been studied extensively. Research shows that the dye binds to the TiO2 surface via its carboxyl group. acs.org Vibrational spectroscopy studies, including FTIR and Raman, have confirmed this interaction, as the characteristic C=O stretching frequency of the free carboxyl group disappears upon adsorption. acs.org

The specific binding configuration can be complex and has a significant impact on the material's performance. Two primary adsorption modes have been identified: a hydrogen-bonded monodentate configuration and a more stable bidentate bridging configuration. acs.orgiphy.ac.cnacs.org The prevalence of each binding mode can be influenced by external conditions. For example, adding a small amount of water to an organic solvent can manipulate the adsorption structure, favoring the bidentate bridging mode. iphy.ac.cnacs.org The surface pH also plays a crucial role; acidic conditions can restore the hydrogen-bonded monodentate configuration. acs.org The pH of a solution influences the surface charge of the catalyst and other physicochemical properties that affect adsorption. emerald.com

Thin Film Applications and Surface Functionalization

The formation of a dye monolayer on a substrate is a form of thin film application and surface functionalization. In dye-sensitized solar cells, a layer of tetrabromofluorescein is adsorbed onto a porous TiO2 film to maximize light absorption. researchgate.net This functionalization of the semiconductor surface is the critical first step in the energy conversion process.

Beyond this, fluorescein derivatives are used for the surface functionalization of various nanomaterials. For instance, silver nanoparticles have been functionalized with fluorescein isothiocyanate (a derivative) to create systems with combined plasmonic and fluorescent properties for biosensing. mdpi.com Similarly, fluorescent nanodiamonds can be surface-modified with dye molecules for biological applications. nih.gov The ability to covalently or non-covalently attach these dyes to surfaces allows for the creation of hybrid materials with tailored optical and chemical properties for applications ranging from biosensing to photocatalysis. mdpi.commdpi.com

Tetrabromofluoresceinpotassiumsalt in Energy Storage and Conversion Materials Research

Tetrabromofluorescein potassium salt, primarily through its analogue Eosin Y, has been significantly investigated as a photosensitizer in energy conversion devices, specifically dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net In a DSSC, the dye absorbs sunlight and injects an excited electron into the conduction band of a wide-bandgap semiconductor, typically TiO2, initiating the flow of electric current. karazin.ua

The concentration of the dye used for sensitizing the photoanode also impacts performance, with one study reporting the highest efficiency of 0.39% at a concentration of 10 mg. researchgate.net Further simulations of solid-state DSSCs using Eosin Y as the photosensitizer and PEDOT:PSS as the hole transport layer have shown potential efficiencies reaching as high as 4.19%, indicating that with optimized fabrication, significant performance can be achieved. karazin.ua

Table 2: Performance of Eosin Y-Based Dye-Sensitized Solar Cells (DSSCs) Under Various Conditions

| Electrolyte / Cell Type | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η, %) | Source |

|---|---|---|---|---|---|

| 0.4 M LiI + 0.04 M I₂ | 5.15 | 0.451 | 0.721 | 1.67 | acs.org |

| 0.4 M LiBr + 0.04 M Br₂ | 4.63 | 0.813 | 0.693 | 2.61 | acs.org |

| Quasi-solid-state (PVP-based) | 6.4 | 0.54 | 0.63 | 2.2 | researchgate.net |

| 10 mg Eosin Y Concentration | - | - | - | 0.39 | researchgate.net |

Environmental Research and Monitoring Applications of Tetrabromofluoresceinpotassiumsalt

Detection and Quantification of Tetrabromofluorescein potassium salt in Environmental Matrices

The widespread use of Tetrabromofluorescein potassium salt in industries such as textiles and as a tracer dye necessitates reliable analytical methods to monitor its presence and concentration in the environment. chemimpex.com Its detection in environmental matrices like water and soil is crucial for assessing potential contamination and understanding its environmental fate.

A variety of analytical techniques have been developed for the determination of Tetrabromofluorescein potassium salt (or its anionic form, Eosin (B541160) Y) in environmental samples. These methods primarily leverage its distinct spectroscopic properties.

For water samples , spectrofluorimetry is a highly sensitive method for determining Eosin Y. nih.gov An advanced technique involves a vortex-assisted liquid-liquid microextraction based on deep eutectic solvents (DESs) combined with fluorescence detection, which offers an environmentally friendly and highly sensitive approach. nih.gov UV-Vis spectrophotometry is another common, straightforward, and cost-effective method, although it may lack the sensitivity and selectivity required for trace analysis. nih.gov High-Performance Liquid Chromatography (HPLC) is also employed for the separation and quantification of tetrabromofluorescein and related brominated fluoresceins, providing high precision and the ability to analyze complex mixtures. sielc.comnih.gov Sample preparation for water analysis often involves a pre-concentration step, such as solid-phase extraction (SPE), to enhance detection limits. uwyo.edu

For soil samples , analysis typically begins with an extraction step to isolate the compound from the solid matrix. This can be achieved using solvents like acetonitrile (B52724) in an ultrasonic bath, followed by filtration. eurofins.com The resulting extract can then be analyzed using HPLC with UV-Diode Array Detection (DAD). eurofins.com

Detailed analytical methodologies for the detection of Tetrabromofluorescein potassium salt in air samples are not extensively documented in the available research, as its low volatility makes it less likely to be a primary atmospheric contaminant.

The table below summarizes key analytical methodologies.

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Principle | Key Findings & Limits |

| Spectrofluorimetry | Water | Direct measurement or after microextraction | Measurement of fluorescence intensity | Highly sensitive; polar organic solvents can enhance fluorescence intensity. nih.gov |

| UV-Vis Spectrophotometry | Water | Direct measurement | Measurement of light absorbance at λmax (~515 nm) | Fast and cost-effective, but less sensitive than fluorescence methods. researchgate.net |

| HPLC with UV/DAD | Water, Soil | Solid-Phase Extraction (SPE) for water; Solvent extraction for soil | Chromatographic separation followed by UV-Vis absorbance detection | Provides high sensitivity, precision, and specificity for tetrabromofluorescein and related compounds. nih.goveurofins.com |

| LPME-FLD | Water | Vortex-assisted liquid-liquid microextraction using Deep Eutectic Solvents (DES) | Fluorescence detection after extraction and pre-concentration | An environmentally friendly method with high sensitivity for Eosin Y. nih.gov |

Understanding the degradation of Tetrabromofluorescein potassium salt is essential for evaluating its persistence and potential long-term impact on ecosystems. Research indicates that the primary degradation mechanism is photodegradation, driven by its strong absorption of visible light. daneshyari.comresearchgate.net

The photodegradation process is significantly influenced by environmental conditions such as the presence of oxygen and pH.

Effect of Oxygen : Studies have shown that Eosin Y degrades under both oxic (oxygen-rich) and anoxic (oxygen-deficient) conditions. In the presence of oxygen, the photoexcited dye can generate reactive oxygen species (ROS), which then attack the conjugated structure of the dye, leading to its bleaching and decomposition. researchgate.net

Effect of pH : The rate of photodegradation is pH-dependent. Research has demonstrated that the initial rate of photodecolorization increases as the pH of the solution decreases, with significantly more degradation occurring in acidic media compared to neutral or alkaline conditions. researchgate.net

While the degradation processes have been studied, the precise chemical structures of the resulting byproducts are not extensively detailed in current literature. The primary pathway involves the breakdown of the complex xanthene ring structure. researchgate.net Further research is needed to fully identify the intermediate and final degradation products to complete the environmental risk assessment.

| Degradation Process | Influencing Factors | Mechanism | Outcome |

| Photodegradation | UV/Visible Light, Oxygen | In oxic conditions, photo-excited Eosin Y generates reactive oxygen species (ROS) that attack the dye's chromophore. | Leads to discoloration and breakdown of the molecular structure. researchgate.net |

| Photodegradation | pH | The rate of degradation is higher in acidic solutions (e.g., pH 3-6). | Increased rate of color removal from the solution. researchgate.net |

Role of Tetrabromofluorescein potassium salt in Environmental Sensing and Remediation Technologies

Beyond being a compound to be monitored, the unique properties of Tetrabromofluorescein potassium salt allow it to be used as a functional component in technologies designed to detect and remediate other environmental pollutants.

The intense fluorescence of Tetrabromofluorescein potassium salt, which can be altered or "quenched" in the presence of certain analytes, makes it a valuable probe for developing optical sensors. researchgate.net

Heavy Metal Detection : Eosin Y has been utilized as a spectroscopic probe for the detection of heavy metal ions. For instance, a method for determining silver ions (Ag(I)) in environmental samples is based on the reduction of absorbance and the quenching of Eosin Y's fluorescence upon interaction with the metal ion. researchgate.net The formation of complexes between the dye and metal ions like copper (Cu²⁺), lead (Pb²⁺), and zinc (Zn²⁺) can also lead to fluorescence quenching, providing a basis for their detection. researchgate.net

Ammonia (B1221849) Sensing : An optical sensing membrane for dissolved ammonia has been developed by embedding Eosin Y into a composite of cellulose (B213188) acetate (B1210297) and silicone rubber. researchgate.net The presence of ammonia gas causes a measurable shift in the emission wavelength and a decrease in the fluorescence intensity of the dye, allowing for quantitative detection. researchgate.net

| Sensor Type | Target Analyte | Principle of Detection | Application |

| Fluorescence Quenching Sensor | Silver (Ag(I)), Other heavy metals (Cu²⁺, Pb²⁺, Zn²⁺) | The target metal ion interacts with Eosin Y, forming a complex that quenches the dye's natural fluorescence. | Detection of heavy metal contamination in aqueous samples. researchgate.netresearchgate.net |

| Optical Sensing Membrane | Dissolved Ammonia (NH₃) | Eosin Y is embedded in a polymer matrix. Interaction with ammonia causes a red shift in the emission wavelength and a decrease in fluorescence intensity. | Monitoring of ammonia in aqueous environments. researchgate.netresearchgate.net |

Tetrabromofluorescein potassium salt serves as a highly effective photosensitizer, enabling it to act as a photocatalyst for the degradation of other organic pollutants in water. cookechem.com As a photosensitizer, it absorbs visible light and transfers the energy to other molecules (like oxygen), generating highly reactive species that can break down persistent contaminants.

Homogeneous and Heterogeneous Photocatalysis : Eosin Y can be used as a homogeneous catalyst dissolved in the reaction medium. mdpi.com More advanced applications involve immobilizing the dye onto solid supports, such as polymers (e.g., Merrifield resin) or magnetic nanoparticles. mdpi.comnih.gov This creates a heterogeneous photocatalyst that is easily recoverable and reusable, enhancing the economic and environmental viability of the process. nih.gov

Degradation of Organic Pollutants : Eosin Y-based photocatalytic systems have been successfully used to promote various organic transformations, including the degradation of harmful organic compounds. mdpi.combeilstein-journals.org For example, it has been used in combination with materials like zinc oxide (ZnO) nanoparticles under UV light to enhance the degradation of dyes in wastewater. nih.gov

While Tetrabromofluorescein potassium salt is central to photocatalytic remediation, its role in adsorptive remediation is not prominent. Adsorption processes typically involve materials with high surface area and specific functional groups to bind pollutants, a role for which this dye is not primarily suited.

| Remediation Technology | Target Pollutant | Catalyst System | Key Findings |

| Homogeneous Photocatalysis | Organic Compounds (e.g., thiols, activated halogenides) | Eosin Y dissolved in solution | Efficiently mediates oxidation and reduction reactions under visible light, degrading target pollutants. mdpi.com |

| Heterogeneous Photocatalysis | Organic Compounds (e.g., furan (B31954) derivatives) | Eosin Y immobilized on solid supports (e.g., Merrifield resin, magnetic nanoparticles) | Allows for catalyst recovery and reuse; can be used in continuous flow reactors for higher productivity. nih.gov |

| Enhanced Photocatalysis | Dyes (e.g., Eosin Y itself) | Eosin Y combined with semiconductor nanoparticles (e.g., ZnO) | The combination enhances the degradation efficiency of organic dyes in wastewater under UV irradiation. nih.gov |

Q & A

Basic: What are the key physicochemical properties of Tetrabromofluorescein Potassium Salt relevant to experimental design?

Answer:

Tetrabromofluorescein Potassium Salt (C20H6Br4KO5, CAS 56897-54-2) is a xanthene derivative with a molecular weight of 691.85 g/mol. Key properties include:

- Solubility : Water-soluble (due to the potassium salt form) and ethanol-soluble, but insoluble in non-polar solvents .

- Optical properties : Absorbance maxima at ~517 nm (visible range), making it suitable for colorimetric and fluorescence-based assays .

- pH sensitivity : Exhibits pH-dependent spectral shifts; optimal stability in neutral to slightly alkaline conditions .

Methodological note : Prior to use, validate solubility in your buffer system using UV-Vis spectroscopy to detect aggregation or precipitation .

Advanced: How can researchers resolve contradictions in staining efficiency when using Tetrabromofluorescein Potassium Salt in histological protocols?

Answer:

Discrepancies in staining outcomes often arise from:

- Salt form differences : Sodium salts (e.g., Eosin Y disodium salt) may have higher aqueous solubility than potassium salts. Adjust concentration or buffer ionic strength to compensate .

- pH interference : Staining intensity decreases in acidic environments. Use pH 7.4–8.0 buffers (e.g., phosphate-buffered saline) to maintain dye stability .

- Competing ions : Presence of divalent cations (e.g., Ca²⁺) can quench fluorescence. Include chelating agents (e.g., EDTA) in protocols .

Validation : Perform parallel experiments with controlled pH and ion concentrations, using microscopy or spectrophotometry to quantify staining efficiency .

Basic: What are the standard applications of Tetrabromofluorescein Potassium Salt in analytical chemistry?

Answer:

Common uses include:

- Adsorption indicator : In argentometric titrations (e.g., chloride determination), where it forms a colored complex with excess Ag⁺ ions at endpoint .

- Biological staining : Counterstain in hematoxylin-eosin (H&E) protocols for cytoplasmic visualization in tissue sections .

- Fluorescence tracers : In hydrology or environmental studies to track water movement due to its high detectability at low concentrations .

Advanced: How to optimize fluorescence-based assays using Tetrabromofluorescein Potassium Salt when co-staining with other dyes?

Answer:

Optimization steps:

- Spectral overlap mitigation : Use spectral unmixing software if co-staining with dyes like DAPI (λem ~460 nm). Confirm non-overlapping excitation/emission profiles via fluorescence scans .

- Quenching control : Add antioxidants (e.g., ascorbic acid) to reduce photobleaching under prolonged illumination .

- Concentration gradient testing : Titrate dye concentrations (e.g., 0.1–10 µM) to minimize self-quenching and ensure linear signal response .

Data validation : Compare results with HPLC-purified batches to rule out impurity interference .

Basic: What quality control measures ensure batch-to-batch consistency in Tetrabromofluorescein Potassium Salt for reproducible experiments?

Answer:

- Purity assessment : Use HPLC (C18 column, methanol/water mobile phase) to verify ≥95% purity and detect brominated byproducts .

- Moisture content : Karl Fischer titration to ensure <5% water content, preventing solubility issues .

- Spectrophotometric validation : Measure absorbance at 517 nm (ε = ~9.6 × 10⁴ M⁻¹cm⁻¹) to confirm concentration accuracy .

Advanced: How to model the transport behavior of Tetrabromofluorescein Potassium Salt in porous media for environmental studies?

Answer:

- Column experiments : Apply pulse injections (e.g., 1–2 pore volumes) of dye solution (1–10 mg/L) in upward flow systems to simulate groundwater transport .

- Parameter fitting : Use advection-dispersion models with retardation factors (R) to account for adsorption/desorption kinetics on soil particles .

- Interference checks : Co-inject conservative tracers (e.g., bromide ions) to distinguish between matrix interactions and hydrodynamic dispersion .

Basic: How does the potassium salt form affect the reactivity of Tetrabromofluorescein compared to sodium salts?

Answer:

The potassium salt exhibits:

- Lower hygroscopicity : Reduced water absorption improves long-term storage stability compared to sodium salts .

- Cation-dependent solubility : Potassium’s larger ionic radius may reduce solubility in high-ionic-strength solutions. Pre-dissolve in deionized water before adding salts .

Advanced: What strategies address spectral interference when quantifying Tetrabromofluorescein Potassium Salt in complex biological matrices?

Answer:

- Matrix-matched calibration : Prepare standards in the same biological fluid (e.g., serum) to account for background absorbance .

- Chromatographic separation : Use reverse-phase HPLC with UV/Vis detection (λ = 517 nm) to isolate the dye from interfering compounds .

- Derivatization : Enhance sensitivity via complexation with surfactants (e.g., CTAB) to amplify fluorescence signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products